4-ethoxy-N-heptylbenzamide
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Overview
Description
4-ethoxy-N-heptylbenzamide is an organic compound with the molecular formula C16H25NO2. It is a benzamide derivative, characterized by the presence of an ethoxy group at the para position of the benzene ring and a heptyl group attached to the nitrogen atom of the amide group .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethoxy-N-heptylbenzamide can be achieved through the direct condensation of 4-ethoxybenzoic acid and heptylamine. This reaction typically requires the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts such as Lewis acids can also enhance the efficiency of the reaction. Additionally, ultrasonic irradiation has been reported to be an effective method for the synthesis of benzamide derivatives, providing a green and efficient pathway .
Chemical Reactions Analysis
Types of Reactions
4-ethoxy-N-heptylbenzamide can undergo various types of chemical reactions, including:
Oxidation: The ethoxy group can be oxidized to form a carboxylic acid derivative.
Reduction: The amide group can be reduced to form an amine.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of 4-ethoxybenzoic acid.
Reduction: Formation of 4-ethoxy-N-heptylamine.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
4-ethoxy-N-heptylbenzamide has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the production of polymers and other industrial materials.
Mechanism of Action
The mechanism of action of 4-ethoxy-N-heptylbenzamide involves its interaction with specific molecular targets and pathways. For example, its antibacterial activity may be attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes. The compound’s antioxidant properties are likely due to its ability to scavenge free radicals and reduce oxidative stress .
Comparison with Similar Compounds
Similar Compounds
4-ethoxybenzamide: Lacks the heptyl group, making it less hydrophobic.
N-heptylbenzamide: Lacks the ethoxy group, resulting in different chemical reactivity.
4-methoxy-N-heptylbenzamide: Similar structure but with a methoxy group instead of an ethoxy group.
Uniqueness
4-ethoxy-N-heptylbenzamide is unique due to the presence of both the ethoxy and heptyl groups, which confer distinct chemical and physical properties. These functional groups influence the compound’s solubility, reactivity, and potential biological activities, making it a valuable compound for various applications .
Properties
Molecular Formula |
C16H25NO2 |
---|---|
Molecular Weight |
263.37 g/mol |
IUPAC Name |
4-ethoxy-N-heptylbenzamide |
InChI |
InChI=1S/C16H25NO2/c1-3-5-6-7-8-13-17-16(18)14-9-11-15(12-10-14)19-4-2/h9-12H,3-8,13H2,1-2H3,(H,17,18) |
InChI Key |
NUWCIXIWPXMFMW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCNC(=O)C1=CC=C(C=C1)OCC |
Origin of Product |
United States |
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